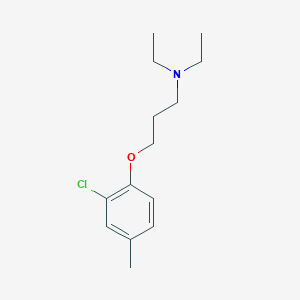
2-(5-acetyl-2-ethoxybenzyl)malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-acetyl-2-ethoxybenzyl)malonamide, also known as AEBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEBM is a malonamide derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 2-(5-acetyl-2-ethoxybenzyl)malonamide is not fully understood, but it is believed to function as a metal chelator, forming stable complexes with various metal ions. This property has been studied for its potential applications in the treatment of diseases, such as cancer, where metal ions play a role in the development and progression of the disease.
Biochemical and Physiological Effects:
2-(5-acetyl-2-ethoxybenzyl)malonamide has been studied for its biochemical and physiological effects, including its toxicity and biocompatibility. Studies have shown that 2-(5-acetyl-2-ethoxybenzyl)malonamide exhibits low toxicity and high biocompatibility, making it a promising candidate for further development in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-acetyl-2-ethoxybenzyl)malonamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations, including the need for further research to fully understand its mechanism of action and potential toxicity.
Direcciones Futuras
There are several potential future directions for the study of 2-(5-acetyl-2-ethoxybenzyl)malonamide, including its use as a drug candidate for the treatment of various diseases, its potential applications in materials science, and its use as a chelating agent for environmental remediation. Further research is needed to fully understand the potential of 2-(5-acetyl-2-ethoxybenzyl)malonamide in these fields and to develop new applications for this promising compound.
Métodos De Síntesis
The synthesis of 2-(5-acetyl-2-ethoxybenzyl)malonamide can be achieved through a variety of methods, including the reaction of 2-(5-bromo-2-ethoxybenzyl)malonamide with acetyl chloride, or the reaction of 2-(5-acetyl-2-hydroxybenzyl)malonamide with ethyl iodide. The purity and yield of 2-(5-acetyl-2-ethoxybenzyl)malonamide can be improved through various purification techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
2-(5-acetyl-2-ethoxybenzyl)malonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(5-acetyl-2-ethoxybenzyl)malonamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer. In materials science, 2-(5-acetyl-2-ethoxybenzyl)malonamide has been studied for its potential applications in the development of new materials, such as polymers. In environmental science, 2-(5-acetyl-2-ethoxybenzyl)malonamide has been investigated for its potential as a chelating agent for the removal of heavy metals from contaminated water.
Propiedades
IUPAC Name |
2-[(5-acetyl-2-ethoxyphenyl)methyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-20-12-5-4-9(8(2)17)6-10(12)7-11(13(15)18)14(16)19/h4-6,11H,3,7H2,1-2H3,(H2,15,18)(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGTDAOUFBLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Acetyl-2-ethoxybenzyl)malonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5156693.png)
![3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B5156698.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5156704.png)


![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5156733.png)

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B5156748.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)
